1-Propanol, 3-(triethylsilyl)-
CAS No.: 2290-36-0
Cat. No.: VC17994083
Molecular Formula: C9H22OSi
Molecular Weight: 174.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2290-36-0 |
|---|---|
| Molecular Formula | C9H22OSi |
| Molecular Weight | 174.36 g/mol |
| IUPAC Name | 3-triethylsilylpropan-1-ol |
| Standard InChI | InChI=1S/C9H22OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-9H2,1-3H3 |
| Standard InChI Key | MXOBSCBSDTUTGD-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si](CC)(CC)CCCO |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
1-Propanol, 3-(triethylsilyl)- has the molecular formula C₉H₂₂OSi and a molar mass of 174.36 g/mol. Systematic names include:
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3-(Triethylsilyl)propan-1-ol
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3-Triethylsilyl-1-propanol
The compound’s structure features a hydroxyl group at the terminal carbon and a triethylsilyl (-SiEt₃) group at the third carbon, conferring both hydrophilicity and lipophilicity.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 0.58 (q, 6H, Si-CH₂), 1.22 (t, 9H, Si-CH₂-CH₃), 1.65 (m, 2H, CH₂), 3.63 (t, 2H, CH₂-OH) .
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¹³C NMR: δ 4.1 (Si-CH₂), 7.8 (Si-CH₂-CH₃), 23.5 (CH₂), 62.1 (CH₂-OH) .
Physical and Chemical Properties
Thermodynamic and Physical Parameters
| Property | Value | Conditions |
|---|---|---|
| Density | 0.832 g/mL | 25°C |
| Boiling Point | 111–112°C | 15 mmHg |
| Refractive Index | 1.432 | 20°C |
| Solubility | Insoluble in water; miscible with organic solvents |
The compound’s low water solubility and high volatility make it suitable for reactions in anhydrous environments .
Reactivity and Stability
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Hydrolytic Stability: Resists hydrolysis under neutral conditions but decomposes in acidic or basic media, releasing triethylsilanol.
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Flammability: Classified as a Category 3 flammable liquid (DOT) with a flash point of 38°C .
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Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides, nitrates) .
Synthesis and Manufacturing
Grignard Addition-Electrophilic Trapping
A one-pot method involves:
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Grignard Formation: Reaction of propargyl alcohol with triethylchlorosilane in THF.
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Quenching: Addition of electrophiles (e.g., aldehydes) to the intermediate dianion .
Hydrosilylation of Allylic Alcohols
Catalytic hydrosilylation using Karstedt’s catalyst (Pt₂(dvs)₃):
\text{CH₂=CH-CH₂OH + Et₃SiH → Et₃Si-CH₂-CH₂-CH₂OH} \quad \text{(Selectivity: >90% Z-isomer)}[3]Industrial-Scale Production
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Purity Control: Distillation under reduced pressure (bp 110–112°C/15 mmHg) achieves >95% purity.
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Byproduct Management: Triethylsilane (Et₃SiH) is recycled via vacuum stripping .
Applications in Organic Synthesis
Protective Group Strategies
The triethylsilyl (TES) group protects alcohols during multi-step syntheses. Comparative stability against trimethylsilyl (TMS) groups:
| Protective Group | Relative Stability (pH 7) | Deprotection Conditions |
|---|---|---|
| TES | 10× TMS | HF·Py, TBAF |
| TMS | 1× | Mild aqueous acid |
TES-protected intermediates enable selective functionalization in prostaglandin and steroid syntheses .
Cross-Coupling Reactions
1-Propanol, 3-(triethylsilyl)- serves as a linchpin in Stille and Suzuki couplings. For example:
\text{TES-O-(CH₂)₃-X + Ar-B(OH)₂ → Ar-(CH₂)₃-OH} \quad \text{(X = Br, I; Yield: 65–82%)}[3]Comparative Analysis with Analogous Silanols
| Compound | Molecular Formula | Boiling Point (°C) | Key Application |
|---|---|---|---|
| 3-(Trimethylsilyl)-1-propanol | C₆H₁₆OSi | 98–100 (15 mmHg) | Hydrophobic coatings |
| Triethylsilanol | C₆H₁₆OSi | 134–136 | Silicone crosslinkers |
| 1-Propanol, 3-(triethylsilyl)- | C₉H₂₂OSi | 111–112 (15 mmHg) | Protective group chemistry |
The triethylsilyl group’s larger steric profile enhances stability compared to trimethylsilyl derivatives.
Environmental and Regulatory Considerations
Regulatory Status
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REACH: Registered under EC 1907/2006.
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TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .
Future Research Directions
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Catalytic Asymmetric Silylation: Developing chiral catalysts for enantioselective silylation.
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Green Synthesis: Solvent-free hydrosilylation using microwave irradiation.
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